N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
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Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound to study enzyme interactions with synthetic substrates, due to the presence of both electron-donating and withdrawing groups.
Medicine: In medicinal chemistry, it has potential as a lead compound for the development of novel therapeutic agents, especially in the treatment of inflammatory diseases and cancers.
Industry: Utilized in material science for the creation of specialized polymers and as a ligand in metal-catalyzed reactions.
Mechanism of Action: The exact mechanism of action varies depending on its application. In medicinal chemistry, it likely interacts with target proteins through binding interactions facilitated by the tetrazole ring and the trifluoromethyl group. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide: Similar but lacks the methoxy group, leading to different interaction profiles with biological targets.
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methyl)benzamide: The trifluoromethyl group is replaced with a methyl group, altering the electronic properties and reaction behavior.
Uniqueness: N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to the combination of the tetrazole ring and trifluoromethylbenzamide groups, giving it unique reactivity and interaction properties in both chemical and biological systems.
Conclusion: this compound is a compound with versatile applications and intriguing chemical behavior, making it a valuable asset in scientific research and industrial applications
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-12-8-6-11(7-9-12)25-15(22-23-24-25)10-21-16(26)13-4-2-3-5-14(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIEWYKNKVJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.